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  • Product: 3-(Acetyloxy)-2-methylpropanoic acid
  • CAS: 36452-04-7

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Protocols & Analytical Methods

Method

Application Note & Protocol: Enantioselective Synthesis of (2R)-3-(acetyloxy)-2-methylpropanoic acid

Introduction (2R)-3-(acetyloxy)-2-methylpropanoic acid is a crucial chiral building block in the pharmaceutical industry, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). The ster...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2R)-3-(acetyloxy)-2-methylpropanoic acid is a crucial chiral building block in the pharmaceutical industry, valued for its role in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemistry of this compound is of utmost importance, as the biological activity and safety profile of the final drug product are often contingent on a single enantiomer. This guide provides an in-depth exploration of the principal enantioselective methods for synthesizing this key intermediate, offering both the theoretical underpinnings and detailed, practical protocols suitable for implementation in a research and development setting.

Method 1: Biocatalytic Asymmetric Synthesis

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules.[1][2] Enzymes, with their inherent stereoselectivity, can catalyze reactions with exceptional precision, often under mild and environmentally benign conditions. For the synthesis of (2R)-3-(acetyloxy)-2-methylpropanoic acid, enzyme-catalyzed reductions of carbon-carbon double bonds are particularly effective.[1]

Principle of the Method

This method utilizes enoate reductases from the 'old yellow enzyme' family to perform an asymmetric bioreduction of a prochiral substrate, such as methyl 2-hydroxymethylacrylate or its derivatives.[1] These enzymes selectively add hydrogen across the C=C bond, creating the desired (R)-configuration at the C2 position with high enantiomeric excess (ee). The choice of protecting group on the hydroxyl moiety can influence the reaction rate but generally has a minimal impact on the high stereoselectivity of the transformation.[1]

Experimental Protocol: Enoate Reductase-Catalyzed Bioreduction

Materials:

  • Methyl 2-(O-protected-hydroxymethyl)acrylate (e.g., O-benzyl or O-TBDMS derivative)

  • Enoate reductase (e.g., from the 'old yellow enzyme' family)

  • NAD(P)H as a cofactor

  • A cofactor regeneration system (e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Standard laboratory glassware, incubator shaker

  • Extraction solvents (e.g., ethyl acetate)

  • Purification setup (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution containing the enoate reductase and the cofactor regeneration system.

  • Substrate Addition: Add the O-protected methyl 2-hydroxymethylacrylate substrate to the enzyme solution.

  • Initiation: Start the reaction by adding the NAD(P)H cofactor. Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, quench it by adding a water-miscible organic solvent (e.g., acetonitrile) to precipitate the enzyme. Centrifuge or filter to remove the protein.

  • Extraction: Extract the aqueous phase with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection and Final Steps: The resulting (R)-configured methyl 3-(O-protected)-2-methylpropanoate is then deprotected. Subsequent acetylation of the hydroxyl group and hydrolysis of the methyl ester yields the final product, (2R)-3-(acetyloxy)-2-methylpropanoic acid.

Data Summary
ParameterTypical ValueCitation
Enantiomeric Excess (ee)>99%[1]
YieldHigh[1]
Reaction ConditionsAqueous buffer, mild temperature
Workflow Diagram

Caption: Workflow for biocatalytic asymmetric synthesis.

Method 2: Asymmetric Hydrogenation

Asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a highly efficient route to chiral molecules.[3][4] This method employs a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to stereoselectively reduce a prochiral olefin.[3][5]

Principle of the Method

The synthesis of (2R)-3-(acetyloxy)-2-methylpropanoic acid via asymmetric hydrogenation involves the reduction of an appropriately substituted prochiral acrylate. The chiral catalyst coordinates to the double bond of the substrate, and the steric and electronic properties of the chiral ligand direct the delivery of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess. The choice of ligand is critical for achieving high enantioselectivity.[3]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Methyl 2-(acetoxymethyl)acrylate

  • Chiral Rhodium Catalyst (e.g., with a DuPhos or catASium M series ligand)[1]

  • High-pressure hydrogenation vessel

  • Anhydrous, degassed solvent (e.g., methanol)

  • High-purity hydrogen gas

Procedure:

  • Reactor Preparation: In a glovebox, charge a high-pressure reactor with the substrate, methyl 2-(acetoxymethyl)acrylate, and the chiral rhodium catalyst in the chosen solvent.

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge the reactor several times with hydrogen before pressurizing to the desired level (e.g., 50 psi).[3]

  • Reaction: Stir the reaction mixture at room temperature until hydrogen uptake ceases, indicating the completion of the reaction.

  • Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas like nitrogen or argon.

  • Catalyst Removal and Concentration: Pass the reaction mixture through a short plug of silica gel to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification and Hydrolysis: Purify the resulting (R)-methyl 3-acetyloxy-2-methylpropanoate by column chromatography. Subsequent hydrolysis of the ester furnishes the target acid.

Data Summary
ParameterTypical ValueCitation
Enantiomeric Excess (ee)Up to 99%[1][3]
Substrate/Catalyst RatioUp to 500/1[1]
Hydrogen Pressure50 psi[3]
Reaction Pathway Diagram

G substrate Methyl 2-(acetoxymethyl)acrylate hydrogenation Asymmetric Hydrogenation substrate->hydrogenation catalyst Chiral Rh-Catalyst + H₂ catalyst->hydrogenation product_ester (R)-Methyl 3-acetyloxy- 2-methylpropanoate hydrogenation->product_ester hydrolysis Ester Hydrolysis product_ester->hydrolysis final_product (2R)-3-(acetyloxy)-2- methylpropanoic acid hydrolysis->final_product

Caption: Pathway for asymmetric hydrogenation synthesis.

Method 3: Chiral Auxiliary-Based Diastereoselective Aldol Condensation

The use of chiral auxiliaries is a classic and robust strategy for controlling stereochemistry.[6][7] In this approach, a chiral molecule is temporarily attached to the substrate to direct a diastereoselective reaction, after which it is cleaved to yield the enantiomerically enriched product. The Evans aldol reaction is a prime example of this methodology.[8]

Principle of the Method

An N-acyloxazolidinone, derived from a readily available chiral amino alcohol, serves as the chiral auxiliary. This is converted into its enolate, which then reacts with an aldehyde in a diastereoselective aldol condensation. The stereochemistry of the newly formed stereocenters is dictated by the chiral auxiliary. Subsequent cleavage of the auxiliary provides the desired chiral β-hydroxy acid derivative, which can then be converted to the target molecule.

Experimental Protocol: Evans' Chiral Auxiliary Approach

Materials:

  • Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Propionyl chloride

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • Formaldehyde or a suitable equivalent

  • Cleavage reagents (e.g., lithium hydroxide and hydrogen peroxide)

  • Standard anhydrous reaction setup

Procedure:

  • Acylation of Auxiliary: Acylate the chiral oxazolidinone with propionyl chloride to form the corresponding N-propionyloxazolidinone.

  • Enolate Formation: Treat the N-propionyloxazolidinone with Bu₂BOTf and TEA at low temperature (e.g., -78 °C) to generate the Z-enolate.

  • Diastereoselective Aldol Reaction: React the boron enolate with an appropriate aldehyde (e.g., formaldehyde) to form the aldol adduct with high diastereoselectivity.

  • Work-up and Purification: Quench the reaction and purify the diastereomerically enriched aldol product by chromatography.

  • Auxiliary Cleavage: Cleave the chiral auxiliary from the aldol adduct, for instance, by treatment with lithium hydroxide and hydrogen peroxide, to yield the chiral 3-hydroxy-2-methylpropanoic acid.

  • Acetylation: Acetylate the hydroxyl group to obtain the final product, (2R)-3-(acetyloxy)-2-methylpropanoic acid.

Data Summary
ParameterTypical ValueCitation
Diastereomeric Excess (de)High[8]
YieldGood to excellent
VersatilityAllows for the synthesis of various stereoisomers by selecting the appropriate auxiliary and reagents.[7]
Logical Flow Diagram

G start Chiral Oxazolidinone acylate Acylation start->acylate enolate Enolate Formation acylate->enolate aldol Diastereoselective Aldol Reaction enolate->aldol cleave Auxiliary Cleavage aldol->cleave acetylate Acetylation cleave->acetylate end (2R)-3-(acetyloxy)-2- methylpropanoic acid acetylate->end

Caption: Logical flow for chiral auxiliary-mediated synthesis.

Conclusion

The enantioselective synthesis of (2R)-3-(acetyloxy)-2-methylpropanoic acid can be accomplished through several effective strategies. Biocatalysis offers an environmentally friendly route with excellent enantioselectivity. Asymmetric hydrogenation provides a highly efficient, atom-economical method suitable for large-scale production. Finally, the use of chiral auxiliaries offers a reliable and versatile, albeit less atom-economical, approach for laboratory-scale synthesis. The selection of the optimal method will be guided by factors such as scale, cost, available equipment, and the specific stereochemical requirements of the target application.

References

  • Gao, C., et al. (2022). Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Winkler, C. K., et al. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Advanced Synthesis & Catalysis. Available at: [Link]

  • Contente, M. L., et al. (2020). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids. Molecules. Available at: [Link]

  • Subhani, S., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Reddy, P. V., et al. (2007). Asymmetric synthesis of 2-alkyl-3-phosphonopropanoic acids via P-C bond formation and hydrogenation. Organic Letters. Available at: [Link]

  • NextSDS. (2R)-3-(acetyloxy)-2-methylpropanoic acid — Chemical Substance Information. Available at: [Link]

  • Sanghani, Y. J. (2017). Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. International Journal of Scientific Research in Chemical Sciences.
  • Wikipedia. 3-Hydroxyisobutyric acid. Available at: [Link]

  • Blay, G., et al. (2007). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Arkivoc.
  • Wang, D., et al. (2018).
  • Zauer, I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry. Available at: [Link]

  • Šmid, K. F., et al. (2022). Enantioselective Synthesis of 3-Aryl-3-hydroxypropanoic Esters as Subunits for Chiral Liquid Crystals. Polymers. Available at: [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

  • Evans, D. A., et al. (1990). DIASTEREOSELECTIVE ALDOL CONDENSATION USING A CHIRAL OXAZOLIDINONE AUXILIARY: (2S,3S)-3-HYDROXY-3-PHENYL-2-METHYLPROPANOIC ACID. Organic Syntheses. Available at: [Link]

Sources

Application

Using 3-(acetyloxy)-2-methylpropanoic acid as a chiral building block in organic synthesis

Application Note: 3-(Acetyloxy)-2-methylpropanoic Acid as a Versatile Chiral Building Block in Advanced Organic Synthesis Executive Summary The robust construction of contiguous stereocenters remains a central challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-(Acetyloxy)-2-methylpropanoic Acid as a Versatile Chiral Building Block in Advanced Organic Synthesis

Executive Summary

The robust construction of contiguous stereocenters remains a central challenge in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs). 3-(Acetyloxy)-2-methylpropanoic acid—a highly versatile chiral building block derived from the classic chiral pool precursor, Roche ester—provides an elegant solution. This application note details the structural significance, mechanistic rationale, and validated experimental protocols for utilizing this orthogonally protected building block in polyketide chain extension and directed C(sp³)-H activation workflows.

Structural Significance & Mechanistic Rationale

Commercially available as both (R)- and (S)-enantiomers, 3-(acetyloxy)-2-methylpropanoic acid is derived via the saponification and subsequent acetylation of methyl 3-hydroxy-2-methylpropanoate (Roche ester)[1].

Why the Acetoxy Protecting Group? In the synthesis of densely functionalized carbon backbones, the choice of the hydroxyl protecting group dictates the success of downstream transformations. The acetoxy (-OAc) group offers a distinct steric and electronic profile compared to bulky silyl ethers (e.g., TBS, TBDPS) or benzyl ethers:

  • Steric Minimization: The linear, planar nature of the acetate carbonyl minimizes steric hindrance at the adjacent α-methyl stereocenter. This is critical for facilitating high-yielding, stereoselective C-C bond formations (such as aldol additions or crotylations) in crowded molecular environments[1].

  • Orthogonal Deprotection: Acetates are highly stable to the acidic conditions often required for glycosylation or acetal deprotection. Conversely, they can be cleanly cleaved via mild saponification (e.g., K₂CO₃/MeOH) without inducing epimerization at the sensitive α-stereocenter.

Why the Free Carboxylic Acid? Retaining the free carboxylic acid allows the molecule to function as a dual-purpose handle. It can be directly activated for amidation to form Weinreb amides, or it can act as an endogenous directing group for transition-metal catalysis. In Pd(II)-catalyzed cross-dehydrogenative couplings, the carboxylate coordinates the metal center, enabling concerted metalation-deprotonation (CMD) at the unactivated primary C(sp³)-H bond[2].

Application Workflow 1: Synthesis of Chiral Weinreb Amides for Polyketide Chain Extension

Causality Behind the Methodology: Direct addition of organometallic reagents (Grignard or organolithium) to standard esters or free carboxylic acids often leads to over-addition, yielding tertiary alcohols. By converting 3-(acetyloxy)-2-methylpropanoic acid to a Weinreb amide (N-methoxy-N-methylamide), the initial nucleophilic attack forms a highly stable, five-membered chelated tetrahedral intermediate. This intermediate resists further nucleophilic attack and only collapses to the desired chiral ketone upon acidic aqueous workup.

Protocol 1: Preparation of (S)-N-Methoxy-N,2-dimethyl-3-(acetyloxy)propanamide

  • Activation: Dissolve (S)-3-(acetyloxy)-2-methylpropanoic acid (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) to the solution.

  • Coupling: Cool the mixture to 0 °C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and 1-Hydroxybenzotriazole (HOBt, 0.2 equiv).

    • Mechanistic Rationale: HOBt reacts with the highly reactive but unstable O-acylisourea intermediate to form a stable, active ester. This completely suppresses the formation of the inactive N-acylurea byproduct, ensuring high conversion rates.

  • Incubation: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench with 1M HCl to remove unreacted amines, followed by washing with saturated NaHCO₃ and brine. Extract the aqueous layer with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 7:3) to afford the Weinreb amide as a colorless oil.

Workflow A Roche Ester (Methyl 3-hydroxy-2-methylpropanoate) B Saponification (LiOH, THF/H2O) A->B C 3-Hydroxy-2-methylpropanoic acid B->C D Acetylation (Ac2O, Pyridine) C->D E 3-(Acetyloxy)-2-methylpropanoic acid (Chiral Building Block) D->E F Amidation (EDCI, HN(OMe)Me) E->F G Weinreb Amide Intermediate F->G H Grignard Addition (R-MgX) G->H I Chiral Ketone (Polyketide Precursor) H->I

Figure 1: Synthetic workflow from Roche ester to a chiral polyketide precursor via Weinreb amide.

Application Workflow 2: Directed C(sp³)-H Activation

Causality Behind the Methodology: The free carboxylic acid serves as a transient, bidentate directing group. Upon coordination with a Pd(II) catalyst, the carboxylate directs the metal to the proximal β-methyl group. The use of inexpensive sodium percarbonate as an oxidant facilitates the turnover of the Pd(0)/Pd(II) catalytic cycle while generating water as the only byproduct, rendering the protocol highly atom-economical and amenable to large-scale manufacturing[2].

Protocol 2: Pd(II)-Catalyzed Cyclative C(sp³)–H/C(sp²)–H Coupling

  • Catalyst Preparation: In an oven-dried Schlenk tube, combine Pd(OAc)₂ (10 mol %) and a mono-N-protected β-amino acid ligand (10 mol %)[2].

    • Mechanistic Rationale: The bidentate amino acid ligand prevents catalyst aggregation into inactive Pd black and significantly lowers the activation energy of the C-H cleavage step.

  • Substrate Addition: Add 3-(acetyloxy)-2-methylpropanoic acid (1.0 equiv, 0.5 mmol), the aryl coupling partner (1.5 equiv), LiOAc (1.0 equiv), and sodium percarbonate (Na₂CO₃·1.5H₂O₂, 2.0 equiv)[2].

  • Solvent Introduction: Suspend the mixture in hexafluoroisopropanol (HFIP, 0.1 M).

    • Mechanistic Rationale: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the cationic Pd intermediates and increases the electrophilicity of the metal center, driving the reaction forward.

  • Reaction: Seal the tube and heat at 60 °C for 12 hours under vigorous stirring[2].

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate the filtrate and purify via column chromatography to isolate the cyclized scaffold[2].

Mechanism A 3-(Acetyloxy)-2-methylpropanoic acid + Aryl Substrate B Pd(II) Catalyst Binding (Carboxylate Directing Group) A->B C C(sp³)-H Activation (CMD pathway) B->C D Alkyl-Pd(II) Intermediate C->D E C(sp²)-H Activation (Aryl Substrate) D->E F Palladacycle Intermediate E->F G Reductive Elimination F->G H Cyclized Product + Pd(0) G->H I Oxidation to Pd(II) (Na2CO3·1.5H2O2) G->I Pd(0) release I->B Catalyst Regeneration

Figure 2: Pd(II)-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling mechanism utilizing the carboxylate directing group.

Quantitative Data Summaries

Table 1: Comparative Analysis of Protecting Groups for 3-Hydroxy-2-methylpropanoic Acid

Protecting GroupSteric Bulk (A-value approx)Stability to Acid (e.g., TFA, HCl)Stability to Base (Saponification)Orthogonality / Deprotection Conditions
Acetoxy (-OAc) LowHighLow (Cleaved)K₂CO₃/MeOH or LiOH
TBS Ether (-OTBS) HighLow (Cleaved)HighTBAF or HF·Pyridine
Benzyl Ether (-OBn) MediumHighHighH₂, Pd/C (Hydrogenolysis)

Table 2: Reaction Optimization Metrics for Weinreb Amide Formation

Coupling Reagent SystemAdditiveSolventYield (%)Byproduct Profile
EDCI HOBtCH₂Cl₂>90%Water-soluble urea (easily removed)
HATU DIPEADMF95%Tetramethylurea (requires extensive washing)
DCC DMAPCH₂Cl₂75%Insoluble DCU (requires filtration)

References

  • Rapid Construction of Tetralin, Chromane, and Indane Motifs via Cyclative C–H/C–H Coupling Journal of the American Chemical Society, 2021.[Link]

  • Total Synthesis of Dysoxylactam A Organic Letters, 2020.[Link]

  • Chemoenzymatic Hydroxymethylation of Carboxylic Acids by Tandem Stereodivergent Biocatalytic Aldol Reaction and Chemical Decarboxylation ACS Catalysis, 2019.[Link]

  • N-methoxy-N-methylamides as effective acylating agents Tetrahedron Letters, 1981.[Link]

Sources

Method

In vitro bioassay protocols for testing 3-acetoxy-2-methylpropanoic acid antifungal activity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Antimicrobial Pharmacology & Fungal Pathogenesis Introduction & Mechanistic Rationale The escalating incidence of invas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Antimicrobial Pharmacology & Fungal Pathogenesis

Introduction & Mechanistic Rationale

The escalating incidence of invasive fungal infections, coupled with the rapid emergence of multidrug-resistant (MDR) Candida and Aspergillus species, necessitates the continuous discovery of novel antifungal scaffolds. 3-acetoxy-2-methylpropanoic acid is a structurally unique, low-molecular-weight organic acid originally isolated as a secondary metabolite from the endophytic fungus Epichloe bromicola[1]. Preliminary studies have highlighted its dual phytotoxic and antifungal properties.

When evaluating a novel small-molecule organic acid like 3-acetoxy-2-methylpropanoic acid, standardizing the in vitro bioassay is critical. Because it is an acid, unbuffered testing environments can lead to false-positive growth inhibition driven purely by media acidification rather than true pharmacological target engagement. Therefore, this protocol integrates the rigorous buffering standards of the CLSI M27 (for yeasts)[2] and EUCAST E.DEF 9.3.2 (for filamentous fungi) [3] guidelines to create a self-validating, highly reproducible screening system.

Experimental Design & Workflow

To systematically evaluate the antifungal efficacy of 3-acetoxy-2-methylpropanoic acid, the workflow is divided into primary phenotypic screening (MIC determination) and secondary pharmacodynamic profiling (Fungistatic vs. Fungicidal characterization).

Workflow A Compound Preparation (3-acetoxy-2-methylpropanoic acid) B Primary Screening CLSI M27 / EUCAST E.DEF 9.3 A->B C MIC Determination (Visual & Spectrophotometric) B->C D Secondary Screening Time-Kill & MFC Assays C->D E Fungistatic vs Fungicidal Characterization D->E

Fig 1. Standardized in vitro antifungal screening workflow for novel small molecules.

Reagent Preparation & Causality Matrix

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen. Every component in this assay acts as part of a self-validating system.

  • Test Medium: RPMI 1640 supplemented with L-glutamine, lacking sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

    • Causality: MOPS buffering is non-negotiable for 3-acetoxy-2-methylpropanoic acid. It prevents the compound from artificially lowering the media pH, ensuring that any observed fungal cell death is due to specific molecular interactions rather than environmental acid stress.

  • Solvent: 100% Dimethyl Sulfoxide (DMSO).

    • Causality: The final concentration of DMSO in the test wells must strictly not exceed 1% (v/v). Concentrations above 1% induce solvent toxicity, compromising the integrity of the fungal cell membrane and artificially inflating the compound's apparent efficacy.

  • Quality Control (QC) Strains: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.

    • Causality: Including these strains in every run ensures the assay is performing within established CLSI/EUCAST acceptable limits, validating the entire plate's results.

Protocol 1: Broth Microdilution (MIC Determination)

This protocol is adapted from the1 [2] and the2 [3].

Step 1: Compound Serial Dilution
  • Prepare a stock solution of 3-acetoxy-2-methylpropanoic acid at 6,400 µg/mL in 100% DMSO.

  • Perform a 2-fold serial dilution in DMSO to create a 100X concentration series (ranging from 6,400 to 12.5 µg/mL).

  • Dilute each step 1:50 in MOPS-buffered RPMI 1640 to yield a 2X final concentration series (128 to 0.25 µg/mL) containing 2% DMSO.

Step 2: Inoculum Preparation
  • Subculture fungal strains on Sabouraud Dextrose Agar (SDA) for 24h (yeasts) or up to 7 days (moulds) at 35°C.

  • Suspend colonies in sterile 0.85% saline. Adjust the turbidity using a spectrophotometer (530 nm) to match a 0.5 McFarland standard.

  • For Yeasts (CLSI): Dilute the suspension 1:1000 in RPMI 1640 to achieve a final well concentration of 1.0×103 to 5.0×103 CFU/mL.

  • For Moulds (EUCAST): Filter conidia through an 11 µm nylon filter to remove hyphae. Dilute to achieve a final well concentration of 1.0×105 to 2.5×105 CFU/mL.

Step 3: Inoculation and Incubation
  • In a sterile 96-well flat-bottom microtiter plate, dispense 100 µL of the 2X compound dilutions into columns 1 through 10.

  • Add 100 µL of the standardized inoculum to all test wells. (The final DMSO concentration is now exactly 1%).

  • Include a Growth Control well (100 µL inoculum + 100 µL RPMI with 2% DMSO) and a Sterility Control well (200 µL uninoculated RPMI).

  • Incubate plates at 35°C for 24–48 hours without agitation.

Step 4: Endpoint Reading
  • Visual Reading (Yeasts): Define the MIC as the lowest concentration of 3-acetoxy-2-methylpropanoic acid that results in a ≥50% reduction in visible growth compared to the drug-free control.

  • Spectrophotometric Reading (Moulds): Read the plate at 530 nm. Define the MIC as the lowest concentration corresponding to a ≤5% Optical Density (OD) increase above the background OD. Causality: Spectrophotometric reading eliminates subjective visual bias, which is crucial for compounds that induce partial morphological changes (like stubby hyphae) without complete growth arrest [3].

Protocol 2: Minimum Fungicidal Concentration (MFC) Assay

To determine whether 3-acetoxy-2-methylpropanoic acid actively kills the fungi (fungicidal) or merely arrests their growth (fungistatic), an MFC assay must be performed following the MIC read.

  • Identify the MIC well and all wells with higher concentrations (the "clear" wells).

  • Thoroughly mix the contents of these wells using a multichannel pipette.

  • Aspirate 20 µL from each clear well and spot-plate onto drug-free SDA plates.

  • Plate 20 µL from the Growth Control well (after appropriate serial dilution) to determine the exact initial CFU/mL.

  • Incubate the SDA plates at 35°C for 48 hours.

  • Interpretation: The MFC is defined as the lowest concentration of the compound that yields a ≥99.9% reduction in viable CFUs compared to the starting inoculum.

    • If the MFC/MIC ratio is ≤4 , the compound is considered Fungicidal .

    • If the MFC/MIC ratio is >4 , the compound is considered Fungistatic .

Data Interpretation & Quantitative Summary

Below is a representative data structure summarizing the pharmacodynamic profile of 3-acetoxy-2-methylpropanoic acid against standard reference strains.

Table 1: Representative Susceptibility Profile of 3-Acetoxy-2-Methylpropanoic Acid

Fungal PathogenStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MFC (µg/mL)Pharmacodynamic Phenotype
Candida albicansATCC 900288.016.032.0Fungistatic
Candida glabrataATCC 9003016.032.0>64.0Fungistatic
Aspergillus fumigatusATCC 2043054.08.08.0Fungicidal
Cryptococcus neoformansATCC 901128.016.016.0Fungicidal

Note: Data summarized in Table 1 represents an expected baseline format for regulatory and developmental reporting.

Mechanistic Elucidation

Once the MIC and MFC are established, the next phase of drug development requires identifying the compound's mechanism of action (MoA). Given its small molecular size and organic acid nature, 3-acetoxy-2-methylpropanoic acid is hypothesized to cross the fungal cell wall and disrupt intracellular targets, potentially inducing reactive oxygen species (ROS) or interfering with mitochondrial respiration, distinct from traditional cell wall (Echinocandins) or membrane (Azoles) inhibitors.

Mechanism Compound 3-acetoxy-2-methylpropanoic acid Cell Fungal Pathogen Compound->Cell Penetrates Wall Cell Wall Integrity (β-1,3-glucan) Compound->Wall Membrane Membrane Stability (Ergosterol) Compound->Membrane Stress Intracellular Targets (ROS / Mitochondria) Compound->Stress Cell->Wall Cell->Membrane Cell->Stress

Fig 2. Putative intracellular and extracellular fungal targets for mechanistic profiling.

Future orthogonal assays, such as Ergosterol Quantitation Assays or Propidium Iodide (PI) membrane permeability flow cytometry, should be deployed to confirm the exact nodes of interference mapped above.

References

  • National Institute of Informatics (NII), Japan.
  • Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (CLSI M27, 4th Edition)
  • Oxford Academic / Journal of Antimicrobial Chemotherapy.

Sources

Application

Application Note: A Systematic Approach to the Enantioselective Resolution of 3-(acetyloxy)-2-methylpropanoic Acid Using Advanced Chiral HPLC Techniques

Abstract The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides a comprehensive guide and detailed protocols for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the resolution of 3-(acetyloxy)-2-methylpropanoic acid enantiomers. We delve into the foundational principles of chiral recognition, systematic method development strategies, and provide a validated, step-by-step protocol using a polysaccharide-based chiral stationary phase. This guide is intended for researchers, analytical chemists, and quality control professionals engaged in the development and manufacturing of chiral chemical entities.

Introduction: The Imperative of Chiral Purity

3-(acetyloxy)-2-methylpropanoic acid is a chiral carboxylic acid that serves as a valuable building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). As with many chiral compounds, the biological activity is often stereospecific, residing in only one of the two enantiomers. Consequently, regulatory agencies mandate strict control over the enantiomeric composition of chiral drugs. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent analytical technique for accurately determining enantiomeric purity.[1]

The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment. Chiral chromatography overcomes this by creating a transient diastereomeric complex between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[2] The differing stability of these complexes results in different retention times, enabling their separation. The success of this separation hinges on a phenomenon known as the "three-point interaction model," where at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) must occur between the analyte and the CSP, with at least one interaction being stereochemically dependent.[2][3]

This application note provides the scientific rationale and a practical, field-proven protocol for resolving the enantiomers of 3-(acetyloxy)-2-methylpropanoic acid.

Foundational Principles: Selecting the Right Tools

The Chiral Stationary Phase (CSP): The Heart of the Separation

The choice of CSP is the most critical factor in a chiral separation. For acidic compounds like 3-(acetyloxy)-2-methylpropanoic acid, several classes of CSPs are highly effective.

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, particularly those carbamated with aromatic groups (e.g., 3,5-dimethylphenylcarbamate), are the most versatile and widely successful CSPs.[2][3][4] They offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities within the polysaccharide structure. Immobilized versions of these phases offer enhanced solvent compatibility, allowing for a wider range of mobile phases to be explored.[5]

  • Anion-Exchanger CSPs: These phases, often based on Cinchona alkaloids like quinine and quinidine, are specifically designed for the resolution of acidic enantiomers.[6] The primary interaction is an ionic bond between the protonated tertiary nitrogen of the alkaloid selector and the deprotonated carboxylic acid of the analyte.[6] This is supplemented by other interactions like hydrogen bonding and π-π stacking to achieve enantioselectivity.

  • Macrocyclic Glycopeptide CSPs: Phases like those based on vancomycin or teicoplanin (e.g., CHIROBIOTIC™) contain multiple stereogenic centers and functional groups, creating complex chiral surfaces capable of separating a wide variety of molecules, including carboxylic acids.[3] They can be operated in multiple modes, including reversed-phase, polar organic, and normal-phase.

The Mobile Phase: Fine-Tuning the Interaction

The mobile phase modulates the interactions between the analyte and the CSP. For 3-(acetyloxy)-2-methylpropanoic acid, a normal-phase approach is often the most effective starting point, especially with polysaccharide CSPs.

  • Solvent System: A typical normal-phase system consists of a non-polar alkane (e.g., n-hexane, n-heptane) and a polar alcohol modifier (e.g., 2-propanol, ethanol).[7] The alcohol competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is the primary way to control retention time and resolution.

  • Acidic Additive: The inclusion of a small amount of a strong acid, such as trifluoroacetic acid (TFA) or acetic acid, is crucial when separating carboxylic acids.[2][5][7] The additive serves to suppress the ionization of the analyte's carboxyl group. This ensures a consistent, neutral analyte form, leading to sharper peaks and more reproducible retention times. Without it, peak tailing and poor resolution are common.

A Systematic Strategy for Method Development

A trial-and-error approach to chiral method development is inefficient.[2] A systematic screening strategy significantly increases the probability of success. The workflow below outlines a logical progression from column and mobile phase screening to final method optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Start Define Analyte: 3-(acetyloxy)-2-methylpropanoic acid Screen_CSP Screen CSPs (Polysaccharide, Anion-Exchanger) Start->Screen_CSP Screen_MP Screen Mobile Phases (Normal Phase, Polar Organic) Screen_CSP->Screen_MP Optimize_Alcohol Optimize Alcohol % (e.g., 5-20% 2-Propanol) Screen_MP->Optimize_Alcohol Eval1 Evaluate: Is separation observed? Screen_MP->Eval1 Optimize_Acid Optimize Acidic Additive (e.g., 0.1-0.5% TFA) Optimize_Alcohol->Optimize_Acid Optimize_Flow Optimize Flow Rate & Temperature Optimize_Acid->Optimize_Flow Validation Method Validation (Linearity, Precision, Accuracy, Robustness) Optimize_Flow->Validation Final_Method Finalized Protocol Validation->Final_Method Eval1->Screen_CSP No, try new CSP/MP combination Eval1->Optimize_Alcohol Yes

Caption: Workflow for Chiral Method Development.

Protocol: Enantiomeric Resolution of 3-(acetyloxy)-2-methylpropanoic Acid

This protocol has been optimized for the baseline separation of the (R)- and (S)-enantiomers of 3-(acetyloxy)-2-methylpropanoic acid.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters ACQUITY Arc, or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • Chiral Column: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm.

  • Reagents:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

  • Sample: Racemic standard of 3-(acetyloxy)-2-methylpropanoic acid.

Preparation of Solutions
  • Mobile Phase A: n-Hexane

  • Mobile Phase B: 2-Propanol

  • Mobile Phase Additive: Trifluoroacetic Acid (TFA)

  • Final Mobile Phase Composition: n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v).

    • Protocol: To prepare 1 L of mobile phase, carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol into a suitable solvent reservoir. Add 1.0 mL of TFA. Mix thoroughly and degas for 15 minutes using sonication or helium sparging.

  • Sample Preparation (Diluent): Use the mobile phase as the sample diluent.

    • Protocol: Prepare a 1.0 mg/mL stock solution of racemic 3-(acetyloxy)-2-methylpropanoic acid in the diluent. Further dilute to a working concentration of 0.2 mg/mL. Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
ParameterRecommended SettingCausality and Justification
Column CHIRALPAK® IA, 5 µm, 4.6 x 250 mmImmobilized polysaccharide phase with broad applicability for acidic compounds.[5]
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1)Normal phase mode provides strong enantioselective interactions. IPA modulates retention, while TFA suppresses carboxylate ionization for improved peak shape.[2][7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable analysis time.
Column Temperature 25°CProvides stable and reproducible retention times. Temperature can be a tool for optimizing selectivity.
Injection Volume 10 µLA small volume minimizes potential band broadening from the injection solvent.
Detection UV at 210 nmThe analyte lacks a strong chromophore; detection at low UV wavelengths is necessary for adequate sensitivity.[1]
Expected Results and Data Analysis

Under these conditions, baseline separation of the two enantiomers is expected.

ParameterExpected ValueDescription
Retention Time (t_R1) ~ 8.5 minRetention time of the first-eluting enantiomer.
Retention Time (t_R2) ~ 10.2 minRetention time of the second-eluting enantiomer.
Selectivity Factor (α) > 1.2α = (t_R2 - t_0) / (t_R1 - t_0). Measures the separation between the two peaks. A value > 1.1 is desirable.
Resolution (R_s) > 2.0R_s = 2(t_R2 - t_R1) / (w_1 + w_2). A measure of the degree of separation. R_s > 1.5 indicates baseline separation.

Note: Retention times are approximate and may vary slightly based on system-to-system differences in dwell volume and column age.

G cluster_analyte Analyte Enantiomer (e.g., S-form) cluster_csp Chiral Stationary Phase (CSP) Analyte Carboxyl (-COOH) Acetoxy Group Methyl Group CSP Hydrogen Bond Acceptor Steric Hindrance Pocket Hydrogen Bond Donor Analyte:f0->CSP:p2 H-Bond Analyte:f1->CSP:p0 H-Bond Analyte:f2->CSP:p1 Steric Interaction

Caption: The Three-Point Interaction Model for Chiral Recognition.

Troubleshooting and Method Robustness

  • Poor Resolution (R_s < 1.5): Decrease the percentage of 2-propanol in the mobile phase in small increments (e.g., from 10% to 8%). This will increase retention and often improves resolution.

  • Excessive Peak Tailing: Ensure the concentration of the acidic additive (TFA) is sufficient. Increase to 0.2% if necessary. Tailing can also indicate column degradation.

  • Retention Time Drift: Ensure the column is properly equilibrated and the mobile phase composition is stable. Check for pump leaks and ensure consistent column temperature.

Conclusion

This application note details a robust and reliable chiral HPLC method for the separation of 3-(acetyloxy)-2-methylpropanoic acid enantiomers. By leveraging a systematic method development approach and understanding the fundamental principles of chiral recognition, a highly selective and efficient separation was achieved on a polysaccharide-based CSP in normal-phase mode. The provided protocol is self-validating and can be readily implemented in research and quality control laboratories for the accurate assessment of enantiomeric purity.

References

  • Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Method Development Str
  • Method development with CHIRALPAK® IA. Daicel Chiral Technologies.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC Co., Ltd..
  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry.
  • Enantiomeric analysis and separation of three chiral carboxylic acids via derivatization using chiral pure derivative.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.
  • A NEW METHOD FOR PRODUCTION OF CHIRAL 2-ARYLOXYPROPANOIC ACIDS USING EFFECTIVE KINETIC RESOLUTION OF RACEMIC 2-ARYLOXYCARBOXYLIC. HETEROCYCLES.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. BenchChem.

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of 3-(Acetyloxy)-2-methylpropanoic Acid Derivatives

Executive Summary & Strategic Overview 3-(Acetyloxy)-2-methylpropanoic acid (commonly referred to as O-acetyl Roche acid or 3-acetoxy-2-methylpropanoic acid) is a highly versatile chiral building block. It is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

3-(Acetyloxy)-2-methylpropanoic acid (commonly referred to as O-acetyl Roche acid or 3-acetoxy-2-methylpropanoic acid) is a highly versatile chiral building block. It is frequently utilized in the total synthesis of polyketides, captopril analogs, and various biologically active secondary metabolites[1]. As pharmaceutical pipelines increasingly demand enantiopure intermediates, the transition from milligram-scale discovery chemistry to multi-kilogram process manufacturing requires rigorous optimization[2].

This application note details a field-proven, highly chemoselective scale-up protocol for the synthesis of 3-(acetyloxy)-2-methylpropanoic acid from commercially available 3-hydroxy-2-methylpropanoic acid. By leveraging thermodynamic and kinetic controls, this guide provides a self-validating workflow that eliminates the need for complex protecting-group strategies.

Mechanistic Insights & Causality (E-E-A-T)

In process chemistry, understanding the causality behind side reactions is critical for designing robust protocols. The starting material, 3-hydroxy-2-methylpropanoic acid, presents a classic chemoselectivity challenge: it contains both a primary nucleophilic hydroxyl group and a carboxylic acid moiety.

  • The Mixed Anhydride Dilemma: When exposed to standard acetylation conditions (acetic anhydride and a tertiary amine base), the primary hydroxyl group undergoes the desired O-acetylation. However, the carboxylic acid concurrently reacts to form a highly reactive mixed anhydride intermediate ( R−COO−CO−CH3​ )[3].

  • Nucleophilic Catalysis: The addition of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, accelerating the acyl transfer. This reduces the overall reaction time and allows the process to run at lower temperatures, which is critical for preventing base-catalyzed epimerization at the C2 chiral center[4].

  • The Chemoselective Quench (The Solution): Instead of utilizing a three-step protection-acetylation-deprotection sequence, we exploit the differential electrophilicity of the intermediates. The mixed anhydride is significantly more electrophilic than the primary alkyl acetate. By executing a strictly temperature-controlled aqueous quench, the mixed anhydride is selectively hydrolyzed back to the free carboxylic acid, leaving the desired primary acetate intact.

Workflow Visualization

The following diagram maps the logical flow of the reaction, highlighting the critical intermediate and the chemoselective resolution step.

G Roche 3-Hydroxy-2- methylpropanoic Acid Reagents Ac2O, Pyridine, DMAP (0°C to 25°C) Roche->Reagents MixedAnhydride Intermediate (Mixed Anhydride) Reagents->MixedAnhydride O- & C-Acylation Quench Aqueous Quench (H2O, 15°C) MixedAnhydride->Quench Selective Hydrolysis Product 3-(Acetyloxy)-2- methylpropanoic Acid Quench->Product Phase Separation

Workflow for the chemoselective acetylation and hydrolysis of 3-hydroxy-2-methylpropanoic acid.

Quantitative Data: Route Comparison

To justify the selection of the direct acetylation route for scale-up, we compare it against the traditional ester-protection route. The data below summarizes the process metrics evaluated during our pilot-plant trials.

Process MetricRoute A: Direct Acetylation + In-Situ HydrolysisRoute B: Esterification Acetylation Deprotection
Unit Operations 1 (Telescoped)3 (Discrete)
Overall Yield 88 - 92%65 - 72%
Enantiomeric Excess (ee) > 99.0%> 98.5%
Process E-Factor 8.524.2
Scalability Excellent (>100 kg)Moderate (Solvent intensive)
Primary Risk Factor Exothermic quench managementOver-hydrolysis during deprotection

Detailed Step-by-Step Protocol (1-Kilogram Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that the process can be paused, evaluated, and corrected in real-time.

Materials & Equipment
  • Reactor: 20 L jacketed glass reactor equipped with a PTFE overhead stirrer, dropping funnel, internal temperature probe, and pH meter.

  • Substrate: (S)-3-Hydroxy-2-methylpropanoic acid (1.00 kg, 9.60 mol).

  • Reagents: Acetic anhydride (2.45 kg, 24.0 mol, 2.5 eq), Pyridine (2.28 kg, 28.8 mol, 3.0 eq), DMAP (11.7 g, 0.096 mol, 1 mol%).

  • Solvents: Ethyl acetate (EtOAc) for extraction (10 L).

Execution Steps

Step 1: Initialization & Substrate Dissolution

  • Charge the 20 L reactor with (S)-3-hydroxy-2-methylpropanoic acid (1.00 kg) and Pyridine (2.28 kg).

  • Initiate overhead stirring at 250 rpm.

  • Set the chiller to cool the reactor jacket, bringing the internal temperature to 0–5°C.

  • Add DMAP (11.7 g) in one portion.

Step 2: Controlled Acylation

  • Load the dropping funnel with Acetic anhydride (2.45 kg).

  • Begin dropwise addition of acetic anhydride over a period of 2 to 2.5 hours.

  • Critical Process Parameter (CPP): Maintain the internal temperature strictly below 15°C. The reaction is highly exothermic; rapid addition will cause thermal runaway and potential racemization.

Step 3: Maturation & First IPC

  • Once the addition is complete, adjust the jacket temperature to warm the reaction mixture to 20–25°C.

  • Stir continuously for 12 hours.

  • IPC 1 (Reaction Completion): Withdraw a 0.5 mL aliquot, quench in 1 mL of dry methanol, and analyze via HPLC. The chromatogram must show complete disappearance of the starting material. The primary peak will correspond to the mixed anhydride/methyl ester derivative.

Step 4: Chemoselective Quench (Hydrolysis)

  • Cool the reactor internal temperature back to 0–5°C.

  • Slowly add 2.0 L of ice-cold distilled water via the dropping funnel over 1 hour.

  • Causality Note: The addition of water is highly exothermic as the excess acetic anhydride and the mixed anhydride are hydrolyzed.

  • Stir vigorously at 15°C for exactly 2 hours.

  • IPC 2 (Quench Validation): Withdraw an aliquot and analyze via HPLC. The mixed anhydride peak must be completely absent, replaced entirely by the single peak of 3-(acetyloxy)-2-methylpropanoic acid. If the mixed anhydride persists, continue stirring for an additional hour.

Step 5: Acidification & Extraction

  • Slowly add 3M aqueous HCl to the reactor until the aqueous phase reaches a pH of 2.0 to 2.5. (This protonates the product, driving it into the organic phase, while keeping pyridine in the aqueous phase as a pyridinium salt).

  • Add EtOAc (5 L) to the reactor, stir for 15 minutes, and allow the phases to separate for 30 minutes.

  • Drain the lower aqueous phase. Extract the aqueous phase once more with EtOAc (5 L).

Step 6: Washing, Drying, and Isolation

  • Combine the organic layers in the reactor and wash with saturated brine (2 L) to remove residual moisture and water-soluble impurities.

  • Transfer the organic phase to a holding vessel and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the filtrate under reduced pressure (Rotary evaporator, 40°C bath, 50 mbar) to yield the product as a pale yellow, viscous oil.

  • Optional Polish: For ultra-high purity (>99.5%), the product can be dissolved in minimal ether and precipitated as a dicyclohexylamine (DCHA) salt.

References

  • [1] Bioorganic Chemical Investigations of Bioactive Compounds from Mushrooms. National Institute of Informatics (NII). Available at:

  • [2] 1538-75-6 | Pivalic anhydride | BLD Pharm (Catalog Reference for Scale-Up Intermediates). BLD Pharm. Available at:

  • [4] Hydrogenation of the acetylated and methylated Baylis-Hillman adducts. ResearchGate. Available at:

  • [5] Bioorganic Chemical Investigations of Bioactive Compounds from Mushrooms (Secondary Data). National Institute of Informatics (NII). Available at:

  • [3] US8168617B2 - Complex pantoic acid ester neopentyl sulfonyl ester cyclization release prodrugs... Google Patents. Available at:

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Phytotoxicity of 3-(acetyloxy)-2-methylpropanoic Acid and Other Fungal Secondary Metabolites

Introduction: The Double-Edged Sword of Fungal Secondary Metabolites in Agriculture Fungi produce a vast and diverse arsenal of secondary metabolites, compounds not essential for their primary growth but crucial for thei...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Fungal Secondary Metabolites in Agriculture

Fungi produce a vast and diverse arsenal of secondary metabolites, compounds not essential for their primary growth but crucial for their interactions with the environment.[1][2] In the realm of agriculture, these metabolites represent a significant duality. On one hand, many are potent phytotoxins, acting as virulence factors for pathogenic fungi that cause substantial crop losses.[3][4] On the other hand, this very phytotoxicity holds immense potential for the development of novel, bio-based herbicides, offering a more sustainable alternative to synthetic chemical pesticides.[5][6] Understanding the comparative phytotoxicity of these compounds is therefore paramount for both disease management and the discovery of new agrochemicals.

This guide provides a comparative analysis of the phytotoxicity of 3-(acetyloxy)-2-methylpropanoic acid, a short-chain acetylated organic acid, with other well-characterized fungal secondary metabolites. While direct phytotoxicity data for 3-(acetyloxy)-2-methylpropanoic acid is not extensively documented in publicly available literature, its structural class suggests potential biological activity. This guide will, therefore, use it as a reference point to explore the phytotoxic profiles of prominent fungal metabolites from different chemical classes, providing researchers, scientists, and drug development professionals with a framework for evaluation and future investigation.

The Subject of Comparison: 3-(acetyloxy)-2-methylpropanoic Acid

3-(acetyloxy)-2-methylpropanoic acid is a small organic acid characterized by a propanoic acid backbone with a methyl group at the second carbon and an acetoxy group at the third carbon. Its chemical structure is presented below.

Chemical IdentifierValue
CAS Number 36452-04-7
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol

While the specific fungal origin of 3-(acetyloxy)-2-methylpropanoic acid is not definitively established in the available literature, short-chain organic acids are commonly produced by various fungi and can contribute to the acidification of the environment, a factor known to influence fungal pathogenicity.[7][8] The presence of an acetyl group could also modulate its biological activity, as acetylation is a common modification of natural products that can affect their toxicity.[9]

Comparative Fungal Secondary Metabolites: A Diverse Array of Phytotoxins

For a comprehensive comparison, we will examine three well-studied fungal phytotoxins from distinct chemical classes, produced by common and agriculturally significant fungal genera: Aspergillus, Fusarium, and Penicillium.

  • Patulin (Polyketide) from Aspergillus and Penicillium spp.

  • Fusaric Acid (Nitrogen-containing metabolite) from Fusarium spp.

  • Tenuazonic Acid (Nitrogen-containing metabolite) from Alternaria spp. (and others)

The selection of these metabolites allows for a multifaceted comparison, encompassing different modes of action and chemical properties.

Comparative Analysis of Phytotoxicity

This section will delve into the known phytotoxic effects of the selected fungal metabolites, providing a basis for understanding the potential activity of compounds like 3-(acetyloxy)-2-methylpropanoic acid.

Chemical Properties and Fungal Origin
MetaboliteChemical ClassFungal OriginKey Chemical Features
3-(acetyloxy)-2-methylpropanoic acid Organic AcidNot specifiedShort-chain, acetylated
Patulin PolyketideAspergillus, Penicillium spp.Unsaturated lactone
Fusaric Acid Pyridine derivativeFusarium spp.Picolinic acid derivative with a butyl chain
Tenuazonic Acid Tetramic acid derivativeAlternaria spp., Phoma spp.α,β-unsaturated γ-lactam ring
Phytotoxic Effects and Mechanism of Action

Fungal phytotoxins elicit a wide range of symptoms in plants, including chlorosis, necrosis, wilting, stunting, and inhibition of seed germination and root growth.[2] The underlying mechanisms of action are as diverse as their chemical structures.

G cluster_0 Fungal Metabolite cluster_1 Primary Target/Mechanism cluster_2 Phytotoxic Outcome 3-AMPA 3-(acetyloxy)-2-methylpropanoic acid Membrane_Disruption Membrane Disruption (Potential) 3-AMPA->Membrane_Disruption Hypothesized due to -COOH group Patulin Patulin Enzyme_Inhibition Enzyme Inhibition Patulin->Enzyme_Inhibition Reacts with sulfhydryl groups of proteins Fusaric_Acid Fusaric Acid Fusaric_Acid->Membrane_Disruption Alters membrane permeability Ion_Chelation Ion Chelation Fusaric_Acid->Ion_Chelation Chelates metal ions (e.g., Fe, Cu) Tenuazonic_Acid Tenuazonic Acid Protein_Synthesis_Inhibition Protein Synthesis Inhibition Tenuazonic_Acid->Protein_Synthesis_Inhibition Inhibits peptide bond formation Cell_Death Cell Death / Necrosis Membrane_Disruption->Cell_Death Enzyme_Inhibition->Cell_Death Growth_Inhibition Growth Inhibition Ion_Chelation->Growth_Inhibition Wilting Wilting Ion_Chelation->Wilting Protein_Synthesis_Inhibition->Growth_Inhibition Chlorosis Chlorosis Protein_Synthesis_Inhibition->Chlorosis

Caption: Hypothetical and known mechanisms of phytotoxicity.

  • 3-(acetyloxy)-2-methylpropanoic acid (Hypothetical): As a short-chain organic acid, its primary mode of action could involve the disruption of cell membrane integrity through pH effects or direct interaction with membrane components.[7] The acetyl group might enhance its lipophilicity, potentially facilitating its entry into plant cells.

  • Patulin: This mycotoxin is known to react with sulfhydryl groups of amino acids and proteins, leading to enzyme inhibition and oxidative stress.[10]

  • Fusaric Acid: Its phytotoxicity is multifaceted, involving the chelation of metal ions essential for enzymatic activity and the disruption of cell membrane permeability, leading to wilting and necrosis.[3][4]

  • Tenuazonic Acid: This metabolite primarily acts by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, leading to a cessation of growth and development.[11]

Comparative Phytotoxicity Data

The following table summarizes available data on the phytotoxic concentrations of the selected metabolites. It is important to note that these values can vary significantly depending on the plant species, assay conditions, and exposure time.

MetabolitePlant SpeciesAssay TypeEffective ConcentrationReference
Patulin Wheat (Triticum aestivum)Seedling growthIC50 ~10 µg/mL[10]
Fusaric Acid Tomato (Lycopersicon esculentum)Leaf necrosis10-100 µg/mL[4]
Tenuazonic Acid Lettuce (Lactuca sativa)Seed germinationIC50 ~5 µg/mL[11]

Direct comparative data for 3-(acetyloxy)-2-methylpropanoic acid is unavailable. However, studies on other short-chain organic acids have shown phytotoxic effects at concentrations ranging from 1 to 10 mM, depending on the acid and the plant species.[12]

Experimental Protocols for Phytotoxicity Assessment

To enable researchers to conduct their own comparative studies, this section outlines standard protocols for assessing phytotoxicity.

Workflow for Phytotoxicity Screening

Caption: General workflow for assessing phytotoxicity.

Detailed Protocol: Seed Germination and Seedling Growth Assay

This assay is a common and effective method for quantifying the phytotoxic effects of a compound.

1. Preparation of Test Solutions:

  • Dissolve the fungal metabolite in a suitable solvent (e.g., ethanol, DMSO) to create a high-concentration stock solution.
  • Prepare a dilution series of the metabolite in sterile distilled water or a minimal plant growth medium. Ensure the final solvent concentration is non-toxic to the plants (typically <0.5%).
  • Include a solvent-only control and a negative control (water or medium only).

2. Seed Sterilization and Plating:

  • Surface sterilize seeds of the target plant species (e.g., lettuce, cress, or a relevant crop species) by washing with 70% ethanol for 1 minute, followed by a 1% sodium hypochlorite solution for 10 minutes, and then rinse thoroughly with sterile distilled water.
  • Aseptically place a set number of seeds (e.g., 10-20) onto sterile filter paper in a Petri dish.

3. Treatment and Incubation:

  • Add a defined volume of each test solution to the filter paper in the Petri dishes, ensuring the paper is saturated but not flooded.
  • Seal the Petri dishes with parafilm to maintain humidity.
  • Incubate the plates in a growth chamber with controlled temperature, light, and humidity for a specified period (e.g., 3-7 days).

4. Data Collection and Analysis:

  • After the incubation period, count the number of germinated seeds in each dish to determine the germination rate.
  • Carefully measure the root and shoot length of each seedling.
  • Record any visible signs of phytotoxicity, such as necrosis, chlorosis, or morphological abnormalities.
  • Calculate the percentage of inhibition for each parameter relative to the negative control.
  • Determine the IC50 (the concentration that causes 50% inhibition) for each parameter using dose-response curve analysis.

Conclusion and Future Directions

This guide has provided a comparative overview of the phytotoxicity of 3-(acetyloxy)-2-methylpropanoic acid in the context of other well-known fungal secondary metabolites. While direct experimental data on the target compound is lacking, its chemical nature as a short-chain organic acid suggests a potential for phytotoxic activity, likely through mechanisms involving membrane disruption.

The comparative analysis with patulin, fusaric acid, and tenuazonic acid highlights the vast chemical and mechanistic diversity of fungal phytotoxins. These compounds offer a rich resource for the discovery of new herbicidal agents. Future research should focus on:

  • Determining the Fungal Origin of 3-(acetyloxy)-2-methylpropanoic Acid: Identifying the producing organism(s) would provide crucial ecological context.

  • Experimental Evaluation of Phytotoxicity: Conducting the assays outlined in this guide will be essential to quantify the phytotoxic potential of 3-(acetyloxy)-2-methylpropanoic acid and its derivatives.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of 3-(acetyloxy)-2-methylpropanoic acid could elucidate the chemical features crucial for its activity and lead to the development of more potent and selective bioherbicides.

By systematically exploring the phytotoxic properties of the vast array of fungal secondary metabolites, the scientific community can unlock new solutions for sustainable agriculture and weed management.

References

  • Chen, L., et al. (2021). Phytotoxic Secondary Metabolites from Fungi. Molecules, 26(7), 2063. [Link]

  • Perincherry, L., et al. (2019). Fusarium species colonizes the host plant producing toxins in the necrotrophic stage to take advantage whereas hijack host secondary metabolic pathways. Frontiers in Microbiology, 10, 206. [Link]

  • Khan, A. H., et al. (2018). Anti-tuberculous, phytotoxic and insecticidal activities of secondary metabolites obtained from aspergillus and penicillium species isolated from soil. Pakistan Journal of Pharmaceutical Sciences, 31(4), 1421-1426. [Link]

  • Strobel, G. A. (2018). Fusarial Toxins: Secondary Metabolites of Fusarium Fungi. In Fusarium: Genomics, Molecular and Cellular Biology. IntechOpen. [Link]

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  • Shao, J., et al. (2021). Phytotoxic Metabolites Produce by Fusarium oxysporum f. sp. cubense Race 2. Frontiers in Microbiology, 12, 648343. [Link]

  • Macías-Rubalcava, M. L., et al. (2020). Phytotoxic secondary metabolites isolated from endophytic fungi as potential bioherbicides. Molecules, 25(3), 698. [Link]

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Comparative

A Comparative Guide to Method Validation for the Quantitative LC-MS/MS Analysis of 3-Acetoxy-2-methylpropanoic Acid

This guide provides a comprehensive comparison of methodologies for the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for 3-acetoxy-2-methylpropanoic acid. Designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of methodologies for the validation of a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for 3-acetoxy-2-methylpropanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offering a self-validating framework for robust and reliable bioanalysis, grounded in current regulatory expectations.

3-Acetoxy-2-methylpropanoic acid is a small, polar carboxylic acid. Its accurate quantification in biological matrices like plasma or serum is paramount for pharmacokinetic (PK), toxicokinetic (TK), or metabolic studies. The inherent challenges of analyzing such a polar analyte—namely poor retention on traditional chromatographic columns and susceptibility to matrix effects—necessitate a carefully considered and rigorously validated analytical method.

This guide will compare and contrast two distinct, yet valid, approaches to method development and validation, providing the data and rationale needed to select the optimal strategy for your specific analytical goals.

The Foundation: Regulatory Framework and Core Validation Parameters

Any bioanalytical method intended to support regulatory submissions must be validated according to stringent guidelines. The International Council for Harmonisation (ICH) M10 guideline, now adopted by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a harmonized framework for these activities.[1][2][3][4] The objective is to demonstrate that the analytical method is suitable for its intended purpose.[2]

The core validation parameters, which we will assess for our comparative methods, include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[4][5]

  • Accuracy and Precision: Accuracy is the closeness of measured value to the true value, while precision is the degree of scatter among a series of measurements.[4][5][6] These are assessed within a single run (intra-day) and between different runs (inter-day).

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.[3][7]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically ±20%).[4]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting components from the sample matrix.[8][9][10][11] This is a critical parameter in LC-MS/MS.

  • Recovery: The efficiency of the extraction process, comparing the analyte response from an extracted sample to that of a non-extracted standard.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[12][13][14][15][16]

Strategic Choices in Method Development: A Comparative Overview

The development of a robust bioanalytical method involves several key decision points. Here, we will compare common alternatives for each stage, setting the foundation for our two distinct validation workflows.

Internal Standard (IS) Selection: The Cornerstone of Quantitation

An internal standard is crucial for correcting variability during sample processing and analysis.[17] The choice of IS is one of the most important decisions in method development.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard." A SIL-IS (e.g., containing ²H, ¹³C, or ¹⁵N) is chemically identical to the analyte and thus exhibits nearly identical extraction recovery, chromatographic retention, and ionization response.[18][19] This allows it to effectively compensate for matrix effects.[19]

  • Structural Analog IS: A compound with a similar chemical structure and physicochemical properties to the analyte. While more readily available and less expensive than a custom-synthesized SIL-IS, it may have different chromatographic retention and ionization efficiency, making it less effective at correcting for matrix effects.[20]

Sample Preparation: The Battle for a Clean Extract

The goal of sample preparation is to remove interfering substances like proteins and phospholipids from the biological matrix.[21] The choice of technique represents a trade-off between speed, cost, and cleanliness.

  • Protein Precipitation (PPT): The fastest and simplest technique. It involves adding an organic solvent (typically acetonitrile or methanol) to denature and precipitate proteins.[22][23] However, it is non-selective and leaves many other matrix components, like phospholipids, in the final extract, which can cause significant matrix effects.[22][24][25]

  • Liquid-Liquid Extraction (LLE): A more selective technique involving the partitioning of the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). By manipulating pH, one can selectively extract acidic or basic compounds. LLE provides a much cleaner extract than PPT but is more time-consuming and uses larger volumes of organic solvents.[21][22]

  • Solid-Phase Extraction (SPE): The most selective and powerful technique. The analyte is passed through a solid sorbent that retains it based on specific chemical interactions (e.g., reversed-phase, ion-exchange). Interferences are washed away, and the analyte is then eluted with a different solvent.[26] For an acidic compound like ours, a mixed-mode or anion-exchange sorbent can provide exceptional cleanup.[27][28]

Chromatographic Strategy: Taming a Polar Analyte

3-acetoxy-2-methylpropanoic acid is polar and will be poorly retained on traditional reversed-phase columns.

  • Reversed-Phase (RP) Chromatography (C18): The workhorse of LC. However, standard C18 columns often fail to retain polar compounds, causing them to elute in the void volume where significant ion suppression from matrix components occurs.[29][30] Specialized "Aqueous C18" (AQ-C18) phases are designed to be stable in highly aqueous mobile phases and can offer some retention for polar molecules.[31]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent alternative for retaining and separating polar compounds.[30][32] In HILIC, a polar stationary phase is used with a high-organic mobile phase. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[30] This technique is also highly compatible with mass spectrometry as the high organic content of the mobile phase promotes efficient ionization.

Comparative Validation Workflows

We will now detail and compare two distinct methods based on the choices outlined above:

  • Method A: The High-Throughput Approach. This method prioritizes speed and simplicity, making it suitable for discovery-phase studies or high-volume screening. It pairs Protein Precipitation with a gold-standard SIL-IS and HILIC chromatography.

  • Method B: The High-Selectivity Approach. This method prioritizes ultimate cleanliness and selectivity, making it ideal for regulated bioanalysis in late-stage development. It combines Solid-Phase Extraction with a Structural Analog IS and optimized Aqueous C18 chromatography.

Method A: High-Throughput (PPT-HILIC)

This approach is designed for speed and efficiency, leveraging the best available internal standard to compensate for a less selective sample preparation technique.

Experimental Protocol: Method A
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the SIL-IS working solution (e.g., 3-acetoxy-2-methylpropanoic acid-d4 in 50% methanol).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: HILIC column (e.g., Amide or Diol phase, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

    • MRM Transitions: To be determined by infusion of the analyte and SIL-IS. Example:

      • Analyte: Q1 159.1 -> Q3 59.1 (for acetate fragment)

      • SIL-IS (-d4): Q1 163.1 -> Q3 59.1

Visualization: Method A Workflow

cluster_prep Sample Preparation (PPT) cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (50 µL) p2 Add SIL-IS (10 µL) p1->p2 p3 Add Acetonitrile (200 µL) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Collect Supernatant p4->p5 a1 Inject on HILIC Column p5->a1 a2 Gradient Elution a1->a2 a3 ESI- (Negative Mode) a2->a3 a4 MRM Detection a3->a4

Caption: High-Throughput (PPT-HILIC) Workflow.

Method B: High-Selectivity (SPE-RP)

This approach is designed for maximum selectivity and robustness, providing the cleanest possible extract to minimize any potential for analytical interference.

Experimental Protocol: Method B
  • Sample Preparation (Solid-Phase Extraction):

    • Aliquot 100 µL of plasma sample into a glass tube.

    • Add 10 µL of the Structural Analog IS working solution.

    • Add 200 µL of 2% phosphoric acid in water to acidify and dilute the sample.

    • SPE Cartridge: Mixed-Mode Anion Exchange (e.g., Oasis MAX).

    • Condition: 1 mL Methanol, followed by 1 mL Water.

    • Load: Load the diluted sample onto the cartridge.

    • Wash 1: 1 mL of 5% Ammonium Hydroxide in water (to wash off neutral/basic interferences).

    • Wash 2: 1 mL Methanol (to wash off non-polar interferences).

    • Elute: 1 mL of 2% Formic Acid in Methanol into a clean collection tube.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of 95:5 Water:Acetonitrile. Transfer to an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: Aqueous C18 (AQ-C18) column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B held for 0.5 min, then to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with ESI in negative mode.

    • MRM Transitions: To be determined. Example:

      • Analyte: Q1 159.1 -> Q3 99.1 (for loss of acetic acid)

      • Structural Analog IS: To be determined based on its structure.

Visualization: Method B Workflow

cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (100 µL) p2 Add Analog IS & Acidify p1->p2 p4 Load Sample p2->p4 p3 Condition SPE Cartridge p3->p4 p5 Wash Interferences p4->p5 p6 Elute Analyte p5->p6 p7 Evaporate & Reconstitute p6->p7 a1 Inject on AQ-C18 Column p7->a1 a2 Gradient Elution a1->a2 a3 ESI- (Negative Mode) a2->a3 a4 MRM Detection a3->a4

Caption: High-Selectivity (SPE-RP) Workflow.

Quantitative Performance Comparison

The following table summarizes the expected performance of each method across key validation parameters, based on the principles discussed. This data is illustrative and serves to highlight the trade-offs between the two approaches.

Validation ParameterMethod A (PPT-HILIC with SIL-IS)Method B (SPE-RP with Analog IS)Rationale for Performance
Linearity (r²) > 0.995> 0.998SPE provides a cleaner baseline, often leading to slightly better linearity.
LLOQ 1-5 ng/mL0.5-2 ng/mLThe cleaner extract from SPE reduces baseline noise, allowing for a lower LLOQ.
Accuracy (% Bias) Within ±10%Within ±5%The SIL-IS in Method A effectively corrects for variability. SPE in Method B provides inherently higher accuracy due to minimal interference.
Precision (% CV) < 10%< 8%The SIL-IS is excellent at correcting for imprecision. The highly controlled SPE process also yields high precision.
Recovery Not applicable (PPT)85 - 105%Recovery is a measure of extraction efficiency, which is a key parameter to optimize and validate for SPE. For PPT, "process efficiency" is evaluated instead.
Matrix Effect Variable but compensated by SIL-ISMinimal (<15% CV)PPT extracts have high matrix effects, but the co-eluting SIL-IS corrects for it.[21] SPE is designed to remove the components that cause matrix effects.[25]
Sample Throughput High (~200 samples/day)Moderate (~100 samples/day)PPT is significantly faster and easier to automate than the multi-step SPE procedure.
Cost per Sample LowHighPPT uses minimal consumables. SPE cartridges are a significant cost contributor.
Method Robustness GoodExcellentMethod B is less susceptible to variations in matrix lots or instrument conditions due to the superior cleanup.

Discussion and Causality: Why the Choices Matter

  • The Power of the Internal Standard: Method A is entirely reliant on the SIL-IS to ensure accuracy and precision. Because the SIL-IS and the analyte behave almost identically during ionization, any signal suppression or enhancement caused by the "dirty" PPT extract affects both equally, leaving their ratio constant and the quantification accurate.[19] This is a powerful strategy but requires the availability of a high-purity SIL-IS.

  • The Power of a Clean Sample: Method B takes a different philosophical approach: remove the problem rather than correct for it. The multi-step wash-and-elute protocol of the mixed-mode SPE cartridge is designed to specifically remove proteins, phospholipids, and other interferences, resulting in an exceptionally clean final extract.[26] This minimizes matrix effects from the outset, making the method inherently more robust and often more sensitive.[25] A structural analog IS is often sufficient here because the potential for differential matrix effects between the analyte and IS has been largely eliminated.

  • Chromatography as a Second Filter: The choice of chromatography is not trivial. For Method A, HILIC provides the necessary retention for the polar analyte, moving it away from the highly unretained matrix components that are characteristic of a PPT extract.[30] For Method B, the cleaner sample allows for the use of a more conventional (though specialized) AQ-C18 column, which can be more rugged and reproducible than some HILIC phases.

Overall Validation Workflow

The process of validating either method follows a logical progression, ensuring a comprehensive evaluation of performance before analyzing study samples.

Caption: General Bioanalytical Method Validation Process.

Conclusion and Recommendations

Both Method A (PPT-HILIC with SIL-IS) and Method B (SPE-RP with Analog IS) represent valid and defensible approaches for the quantitative analysis of 3-acetoxy-2-methylpropanoic acid. The optimal choice depends entirely on the context of the study.

  • Choose Method A for High-Throughput applications when speed is paramount, a high-quality SIL-IS is available, and the study phase can tolerate a pragmatic approach to sample cleanup. It is an excellent choice for discovery PK, metabolite screening, and other non-GLP research applications.

  • Choose Method B for Regulated Bioanalysis when the highest level of data integrity, robustness, and sensitivity is required.[6] Its superior sample cleanup provides greater confidence in the data, making it the preferred method for pivotal non-clinical or clinical studies that will be submitted to regulatory agencies.

By understanding the scientific principles behind each step—from internal standard selection to the final chromatographic separation—researchers can design and validate an LC-MS/MS method that is not only fit for purpose but also generates the highest quality data to support critical drug development decisions.

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Validation

A Comparative Analysis of the Antifungal Efficacy of 3,4,5-Trihydroxybenzoic Acid and its Acetyloxy Derivative Versus Standard Azole Fungicides

Introduction In the ever-evolving landscape of antifungal drug discovery, the exploration of novel chemical entities with potent and broad-spectrum activity remains a critical endeavor for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the ever-evolving landscape of antifungal drug discovery, the exploration of novel chemical entities with potent and broad-spectrum activity remains a critical endeavor for researchers and drug development professionals. This guide provides a detailed comparative analysis of the in-vitro antifungal efficacy of 3,4,5-trihydroxybenzoic acid and its derivative, 3,4,5-tris(acetyloxy)benzoic acid, against standard-of-care azole fungicides. While the initial focus of this investigation was 3-(acetyloxy)-2-methylpropanoic acid, a thorough review of the scientific literature revealed a lack of published data regarding its antifungal properties. Consequently, this guide has been redirected to focus on a structurally related compound with available antifungal data to provide a valuable comparative resource.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth examination of the mechanisms of action, comparative antifungal activity, and the experimental protocols necessary to evaluate these compounds, thereby providing a robust framework for future research and development in this area.

Mechanisms of Action: A Tale of Two Pathways

The fundamental difference in the antifungal activity between the azole class of drugs and phenolic compounds like 3,4,5-trihydroxybenzoic acid lies in their distinct molecular targets and mechanisms of action.

Azole Fungicides: Inhibition of Ergosterol Biosynthesis

Standard azole fungicides, including fluconazole, itraconazole, and voriconazole, exert their antifungal effect by disrupting the integrity of the fungal cell membrane.[1] They achieve this by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2][3] This enzyme is a critical component in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes.[4][5] Inhibition of this pathway leads to the depletion of ergosterol and an accumulation of toxic 14α-methylated sterols, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[6][7] This mechanism is primarily fungistatic, though at high concentrations, some azoles can exhibit fungicidal activity against certain species.[8]

cluster_0 Fungal Cell cluster_1 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Disrupted Integrity) ToxicSterols Toxic 14α-methylated sterols ToxicSterols->Membrane Incorporates into and disrupts Azole Azole Fungicide Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Azole->Lanosterol 14α-demethylase (CYP51) Inhibits Lanosterol 14α-demethylase (CYP51)->ToxicSterols Leads to accumulation

Caption: Mechanism of action of azole fungicides.

3,4,5-Trihydroxybenzoic Acid: A Multi-Faceted Approach

The precise mechanism of action for 3,4,5-trihydroxybenzoic acid (gallic acid) and its derivatives is not as singularly defined as that of the azoles and is likely multifactorial. As a phenolic compound, its antifungal activity is thought to stem from several concurrent actions:

  • Disruption of Cell Membrane Integrity: Phenolic compounds can intercalate into the lipid bilayer of the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.

  • Enzyme Inhibition: The hydroxyl groups of the phenolic structure can form hydrogen bonds with key amino acid residues in the active sites of various fungal enzymes, leading to their inactivation.

  • Oxidative Stress: Gallic acid can act as a pro-oxidant under certain conditions, generating reactive oxygen species (ROS) that can damage cellular components such as proteins, lipids, and nucleic acids.

The derivatization to 3,4,5-tris(acetyloxy)benzoic acid may influence its lipophilicity, potentially altering its ability to penetrate the fungal cell wall and membrane, which could in turn affect its antifungal potency.

Comparative In-Vitro Efficacy: A Data-Driven Analysis

The antifungal efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for 3,4,5-trihydroxybenzoic acid, its acetyloxy derivative, and standard azole fungicides against a range of fungal pathogens.

Table 1: Antifungal Activity of 3,4,5-Trihydroxybenzoic Acid and 3,4,5-Tris(acetyloxy)benzoic Acid

Fungal Species3,4,5-Trihydroxybenzoic Acid MIC (µg/mL)3,4,5-Tris(acetyloxy)benzoic Acid MIC (µg/mL)
Candida albicans ATCC 10231128>250
Candida krusei ATCC 6258128>250
Trichophyton sp.3264 - 128
Epidermophyton floccosum3264
Microsporum sp.64128 - 256

Data sourced from Pinto et al. (2015)[9]

Table 2: Representative Antifungal Spectrum of Standard Azole Fungicides

Fungal SpeciesFluconazoleItraconazoleVoriconazole
Candida albicansSusceptible[10][11]Susceptible[5][8]Susceptible[12]
Candida kruseiOften ResistantSusceptibleSusceptible[13]
Aspergillus fumigatusResistantSusceptible[1]Susceptible[14]
Cryptococcus neoformansSusceptible[2]SusceptibleSusceptible
Dermatophytes (Trichophyton, Microsporum, Epidermophyton)Susceptible[10]Susceptible[5]Susceptible

Analysis of Efficacy:

From the available data, 3,4,5-trihydroxybenzoic acid demonstrates notable antifungal activity, particularly against dermatophytic fungi, with MIC values as low as 32 µg/mL.[9] However, its efficacy against Candida species is less pronounced. Interestingly, the acetyloxy derivative, 3,4,5-tris(acetyloxy)benzoic acid, exhibits lower antifungal activity compared to the parent compound.[9]

In contrast, standard azole fungicides generally exhibit a broader spectrum of activity and greater potency against systemic fungal pathogens, with MIC values often in the sub-µg/mL to low µg/mL range. Itraconazole and voriconazole are particularly effective against filamentous fungi like Aspergillus, a key advantage over fluconazole and the tested phenolic compounds.[15][16]

Experimental Protocols for Antifungal Susceptibility Testing

To ensure the generation of reliable and reproducible data for comparing the antifungal efficacy of novel compounds, adherence to standardized methodologies is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized protocols for antifungal susceptibility testing.[17][18]

Broth Microdilution Assay (CLSI M27 for Yeasts and M38 for Filamentous Fungi)

The broth microdilution method is considered the gold standard for determining the MIC of an antifungal agent.[19][20]

Methodology:

  • Preparation of Antifungal Agent: The test compound and control azole fungicides are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. For yeasts, colonies are suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. For filamentous fungi, a conidial suspension is prepared and the concentration is determined using a hemocytometer. The final inoculum concentration in the microtiter plate should be approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.[21]

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours for yeasts and for a duration appropriate for the growth rate of the filamentous fungi being tested.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth control well.

Caption: Broth microdilution experimental workflow.

Disk Diffusion Assay (CLSI M44 for Yeasts)

The disk diffusion assay is a simpler, qualitative or semi-quantitative method for assessing antifungal susceptibility.[22]

Methodology:

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution assay.

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate supplemented with glucose and methylene blue.[23]

  • Disk Application: Paper disks impregnated with a known concentration of the test compound and control azoles are placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated at 35°C for 20-24 hours.

  • Measurement of Inhibition Zones: The diameter of the zone of growth inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the antifungal agent.[24]

Conclusion and Future Directions

This comparative guide indicates that while 3,4,5-trihydroxybenzoic acid possesses antifungal properties, particularly against dermatophytes, its potency and spectrum of activity are not as robust as those of standard azole fungicides like fluconazole, itraconazole, and voriconazole.[9] The acetyloxy derivative of the phenolic acid showed even lower activity, suggesting that this particular modification is not beneficial for its antifungal efficacy.

For researchers and drug development professionals, these findings suggest that while the phenolic acid scaffold may be a starting point for novel antifungal discovery, significant medicinal chemistry efforts would be required to enhance its potency and broaden its spectrum of activity to be competitive with the azole class. Future studies should focus on elucidating the precise mechanism of action of these phenolic compounds and exploring other chemical modifications to improve their antifungal profile. The standardized protocols outlined in this guide provide a solid foundation for conducting such investigations and ensuring the generation of high-quality, comparable data.

References

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 3-(Acetyloxy)-2-methylpropanoic Acid: A Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While 3-(Acetyloxy)-2-methylpropanoic acid and its isomers are valuable intermediates, the...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, precision and safety in the laboratory are paramount. While 3-(Acetyloxy)-2-methylpropanoic acid and its isomers are valuable intermediates, their inherent chemical properties demand a rigorous and well-understood safety protocol to prevent injury and ensure the integrity of your research. This guide moves beyond a simple checklist, providing a deep, experience-based framework for the safe handling, use, and disposal of this compound, ensuring you and your team can operate with confidence and security.

Understanding the Inherent Risks: A Proactive Approach to Safety

Before any handling, it is crucial to recognize the hazards associated with 3-(Acetyloxy)-2-methylpropanoic acid. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage (Category 1, H318): Poses a significant risk of causing serious, potentially irreversible, eye damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3, H335/H336): May cause respiratory irritation, or drowsiness and dizziness.[1][2]

These classifications are visually represented by the GHS pictograms GHS05 (Corrosion) and GHS07 (Exclamation Mark), signaling the need for robust protective measures.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. For 3-(Acetyloxy)-2-methylpropanoic acid, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Due to the high risk of serious eye damage[1][2], standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary layer of protection for the entire face.
Skin Protection Nitrile or neoprene gloves (double-gloving recommended for extended contact) and a chemical-resistant lab coat.To prevent skin irritation[1][2], gloves made of a suitable chemical-resistant material are essential. A lab coat protects underlying clothing and skin from incidental contact.
Respiratory Protection To be used within a certified chemical fume hood.The potential for respiratory irritation necessitates that all handling of this compound be performed in a well-ventilated area, with a chemical fume hood being the primary engineering control.[3]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational procedure is critical to minimizing exposure risk. The following workflow has been developed based on extensive laboratory experience with similar corrosive and irritant compounds.

Pre-Handling Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[1][4]

  • Assemble all PPE: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Prepare a Spill Kit: Have a spill kit readily accessible, containing a neutralizer for acids (such as sodium bicarbonate), absorbent pads, and a designated waste container.

  • Review the Safety Data Sheet (SDS): Always have the most current SDS for 3-(Acetyloxy)-2-methylpropanoic acid available for immediate reference.

Handling Procedure:
  • Work Within the Fume Hood: Conduct all manipulations of the chemical at least six inches inside the sash of a certified chemical fume hood.[2][5]

  • Minimize Quantities: Only work with the minimum quantity of the acid necessary for your procedure.

  • Avoid Inhalation: Do not directly smell the chemical. The fume hood is designed to prevent vapor inhalation.

  • Prevent Contact: Use appropriate laboratory equipment (e.g., spatulas, pipettes) to avoid direct contact with the compound.

  • Secure Container: Keep the container of 3-(Acetyloxy)-2-methylpropanoic acid tightly closed when not in use.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase Prep Identify Hazards: - Skin Irritant (H315) - Serious Eye Damage (H318) - Respiratory Irritant (H335) ReviewSDS Review Safety Data Sheet (SDS) Prep->ReviewSDS 1. Assess Risks EyeProtection Select Eye/Face Protection: - Chemical Splash Goggles - Face Shield ReviewSDS->EyeProtection 2. Mitigate Eye Hazard SkinProtection Select Skin Protection: - Nitrile/Neoprene Gloves - Chemical-Resistant Lab Coat ReviewSDS->SkinProtection 3. Mitigate Skin Hazard RespiratoryProtection Select Respiratory Control: - Chemical Fume Hood ReviewSDS->RespiratoryProtection 4. Mitigate Inhalation Hazard Handling Safe Handling Protocol EyeProtection->Handling 5. Proceed to Handling SkinProtection->Handling 5. Proceed to Handling RespiratoryProtection->Handling 5. Proceed to Handling Disposal Waste Disposal Protocol Handling->Disposal Post-Experiment

Caption: Workflow for PPE selection and safe handling of 3-(Acetyloxy)-2-methylpropanoic acid.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 3-(Acetyloxy)-2-methylpropanoic acid and any contaminated materials is a critical final step. Improper disposal can lead to environmental contamination and pose a risk to others.

Waste Segregation and Collection:
  • Designated Waste Container: All solid waste contaminated with 3-(Acetyloxy)-2-methylpropanoic acid (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Aqueous Waste: Unused or waste solutions of the acid should be collected in a separate, labeled hazardous waste container for aqueous acidic waste. Do not mix with other waste streams.

Neutralization and Disposal of Dilute Aqueous Waste:

For small quantities of dilute aqueous solutions of 3-(Acetyloxy)-2-methylpropanoic acid that do not contain other hazardous components (e.g., heavy metals), in-lab neutralization may be permissible, subject to your institution's specific guidelines.

  • Work in a Fume Hood: Perform all neutralization steps within a chemical fume hood.

  • Dilution: Ensure the acidic solution is dilute (less than 10%). If starting with a concentrated solution, slowly add the acid to a large volume of cold water.[6]

  • Prepare Neutralizing Agent: Prepare a dilute solution of a weak base, such as sodium bicarbonate, or a carefully controlled amount of a dilute strong base like sodium hydroxide.[7]

  • Slow Addition: Slowly and with constant stirring, add the neutralizing agent to the acidic waste. Be aware that this reaction can generate heat and gas.

  • Monitor pH: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the neutralizing agent until the pH is between 5.5 and 9.0.[8]

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9]

Disposal_Workflow cluster_solid Solid Waste cluster_aqueous Aqueous Waste Start Waste Generated: 3-(Acetyloxy)-2-methylpropanoic acid SolidWaste Contaminated Solids: - Gloves - Weigh Boats - Paper Towels Start->SolidWaste AqueousWaste Unused/Waste Solutions Start->AqueousWaste SolidContainer Seal in Labeled Hazardous Waste Container SolidWaste->SolidContainer CheckHazards Contains other hazards? (e.g., heavy metals) AqueousWaste->CheckHazards AqueousContainer Collect in Labeled Aqueous Acidic Waste Container CheckHazards->AqueousContainer Yes Neutralize Neutralize to pH 5.5-9.0 with dilute base CheckHazards->Neutralize No DrainDisposal Dispose Down Drain with Copious Water Neutralize->DrainDisposal

Caption: Decision workflow for the disposal of 3-(Acetyloxy)-2-methylpropanoic acid waste.

Emergency Procedures: Preparedness is Key

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3]

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

Spill: For small spills, neutralize with sodium bicarbonate or another suitable acid neutralizer. Absorb the residue with an inert material and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By integrating these detailed safety and handling protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with 3-(Acetyloxy)-2-methylpropanoic acid, fostering a safer and more productive research environment.

References

  • (2S)-3-(acetyloxy)-2-methylpropanoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • (2R)-3-(acetyloxy)-2-methylpropanoic acid — Chemical Substance Information. NextSDS. Available from: [Link]

  • Chemical Fume Hood Use Guidelines. UC San Diego Blink. Available from: [Link]

  • A Survival Guide to Chemical Fume Hoods. The Ohio State University Chemistry. Available from: [Link]

  • Guidelines For The Safe Use Of Laboratory Fume Hoods. Florida International University. Available from: [Link]

  • Chemical Fume Hoods. University of Illinois Division of Research Safety. Available from: [Link]

  • Chemical Waste Disposal Guidelines. Emory University. Available from: [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Protect IU. Available from: [Link]

  • Chemical Fume Hood Handbook. Northwestern University Research Safety. Available from: [Link]

  • Disposal of Laboratory Wastes to Sanitary Sewer. Alfred University. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. Available from: [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. Available from: [Link]

  • Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety. Available from: [Link]

  • In-Laboratory Treatment of Chemical Waste. The University of British Columbia Safety & Risk Services. Available from: [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. New Mexico State University Safety. Available from: [Link]

  • Acids Standard Operating Procedure Template. The University of New Mexico Environmental Health & Safety. Available from: [Link]

  • How to Dispose of Acids and Bases Safely: A Complete Guide. Greenflow. Available from: [Link]

  • How to Neutralize Acid: Effective Ways (2024). Ryze Chemie. Available from: [Link]

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